molecular formula C12H12O5 B11875285 Methyl 8-methoxy-2-oxochroman-3-carboxylate

Methyl 8-methoxy-2-oxochroman-3-carboxylate

Cat. No.: B11875285
M. Wt: 236.22 g/mol
InChI Key: TUCSPXLVUNYUMX-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-2-oxochroman-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromanone structure, which includes a methoxy group at the 8th position and a carboxylate ester at the 3rd position. Coumarins, including this compound, are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-2-oxochroman-3-carboxylate typically involves the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst such as piperidine under fusion conditions . This reaction forms the chromanone core, which is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-2-oxochroman-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-methoxycoumarin-3-carboxylate
  • 3-acetyl-8-methoxy-2H-chromen-2-one

Uniqueness

Methyl 8-methoxy-2-oxochroman-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its methoxy and carboxylate groups play crucial roles in its interaction with molecular targets, making it a valuable compound for therapeutic research.

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 8-methoxy-2-oxo-3,4-dihydrochromene-3-carboxylate

InChI

InChI=1S/C12H12O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-5,8H,6H2,1-2H3

InChI Key

TUCSPXLVUNYUMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(C2)C(=O)OC

Origin of Product

United States

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